N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide -

N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

Catalog Number: EVT-5397478
CAS Number:
Molecular Formula: C15H26N4OS
Molecular Weight: 310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole

  • Compound Description: This compound serves as a key intermediate in synthesizing a series of novel N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, investigated for their plant growth regulating activity. []
  • Relevance: This compound shares the core 1,3,4-thiadiazole ring system with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. The difference lies in the substituents at the 5-position of the thiadiazole ring. While N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has a 2-(diethylamino)ethyl group, this related compound possesses a 1-(o-chlorophenoxy)ethyl group at that position.

Ethyl N-(5-aryloxymethylene-1,3,4-thiadiazol-2-yl) carbamates

  • Compound Description: This class of compounds was efficiently synthesized using a liquid-liquid phase transfer catalysis method, employing PEG-400 as a catalyst. This method is advantageous due to its mild conditions, ease of handling, and high yield. []
  • Relevance: These compounds are structurally related to N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide as they both contain the 1,3,4-thiadiazole ring and a carbamate or carboxamide group at the 2-position. The aryloxymethylene substituent at the 5-position in this compound class differentiates it from the target compound.

2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide

  • Compound Description: This compound acts as a precursor for synthesizing a variety of heterocyclic derivatives, incorporating coumarin, pyrazole, thiazole, pyridine, pyrimidine, and thiophene rings. These derivatives were further modified to produce nonionic surface-active agents by propoxylation with propylene oxide. These agents were then evaluated for their antimicrobial and surface activities. []
  • Relevance: This compound and N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide share the 1,3,4-thiadiazole ring system and an amide group at the 2-position. The difference arises from the substituents at the 5-position of the thiadiazole ring and the amide nitrogen.

2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide

  • Compound Description: This compound was synthesized through a dehydrosulfurization reaction of a hydrazinecarbothioamide precursor. The structure of the synthesized compound was confirmed through 1H and 13C NMR spectroscopy. Molecular docking studies with dihydrofolate reductase (DHFR) suggest its potential as a DHFR inhibitor. []
  • Relevance: Both this compound and N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide contain the 1,3,4-thiadiazole ring and an amide group at the 2-position. The significant structural difference arises from the presence of a complex substituted ethylbenzamide moiety attached to the amino group at the 2-position in this related compound, contrasting with the cyclohexanecarboxamide group in the target compound. Additionally, a phenylamino group is present at the 5-position of the thiadiazole ring in this compound.

N-[5-(3-pyridyl)-1,3,4-thiadiazol-2-yl]-N′-(substituted phenyl)ureas

  • Compound Description: A series of seven novel derivatives of this compound class were synthesized to discover new biologically active urea compounds. The compounds were synthesized through the reaction of 2-amino-5-(3-pyridyl)-1,3,4-thiadiazole with various aroylazides. Preliminary biological tests demonstrated that some compounds within this series exhibit promising plant-growth regulating activity. []

N-[4-Acetyl-5-isobutyl-5-(2-p-tolylpropyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ethyl acetate hemisolvate

  • Compound Description: This racemic compound, a novel terpenoid, was synthesized from Cedrus Atlantica essential oil. It features a nearly planar thiadiazole ring, confirmed by crystallographic analysis, with a puckering amplitude of 0.026 (2) Å. []
  • Relevance: This compound shares the 1,3,4-thiadiazole ring system with the target compound, N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. The key difference lies in the saturation level and substitution pattern of the thiadiazole ring. In this related compound, the thiadiazole ring is partially saturated (dihydro), and there are multiple substituents (acetyl, isobutyl, and 2-p-tolylpropyl groups), unlike the fully unsaturated and differently substituted thiadiazole ring in the target compound.

2-Chloro-N-[5-(4-fluorophenyl)-1,3,4- thiadiazol-2-yl]-nicotinamide

  • Compound Description: This compound was synthesized and its structure, displaying a trans configuration across the C=O and N—H bonds, was confirmed through X-ray diffraction analysis. The dihedral angle between the phenyl and 1,3,4-thiadiazole rings was found to be 4.20(2)°. The crystal packing revealed intermolecular hydrogen bonding interactions (N−H···N, C−H···O, and C− H···S). []
  • Relevance: This compound shares the 1,3,4-thiadiazole ring system with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. The difference lies in the substituents at the 2- and 5-positions. In this related compound, a 2-chloronicotinamide group is present at the 2-position, and a 4-fluorophenyl group is at the 5-position. This differs from the cyclohexanecarboxamide and 2-(diethylamino)ethyl groups at the respective positions in the target compound.

N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide and N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2yl)amino]ethyl}thioacetamide

  • Compound Description: These compounds are the substrate and intermediate, respectively, in the synthesis of 7H-1,3,4-thiadiazole[3,2a][1,3,5]triazine. Their molecular structures were confirmed using X-ray diffraction analysis of their co-crystals. []
  • Relevance: These compounds share the 1,3,4-thiadiazole core with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. The 2-position of the thiadiazole ring in these compounds is substituted with a 2,2,2-trichloroethylamine moiety, further derivatized with either an acetamide or a thioacetamide group. This contrasts with the cyclohexanecarboxamide group in the target compound. Additionally, both related compounds have a phenyl group at the 5-position, while the target compound has a 2-(diethylamino)ethyl group.

N,Nâ-(5-(6-(4-substitutedphenyl)imidazo[2,1-b][1,3,4]-thiadiazol-2-yl)-pyrimidine-2,4-diyl)diacetamide derivatives

  • Compound Description: This series of compounds was synthesized and tested for antibacterial activity. The synthesis involved a multistep procedure starting from guanidine carbonate and ethyl (ethoxymethylene)cyanoacetate. []
  • Relevance: These compounds, while containing a 1,3,4-thiadiazole ring like N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, are structurally dissimilar due to their fusion with imidazo[2,1-b][1,3,4]-thiadiazole and pyrimidine rings. The target compound lacks these fused ring systems.

N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives

  • Compound Description: This series of 1,3,4-thiadiazole derivatives was synthesized and evaluated for its potential as an anticancer agent inducing apoptosis. These compounds demonstrated favorable in vitro anticancer activity against various cancer cell lines, including PC3 (prostate carcinoma), HT-29 (human colon adenocarcinoma), and SKNMC (neuroblastoma). []
  • Relevance: These derivatives are structurally similar to N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide as they both share the 1,3,4-thiadiazole ring and an amide functionality at the 2-position. The difference lies in the substituents on the thiadiazole ring and the amide nitrogen. These derivatives have a trifluoromethyl group at the 5-position of the thiadiazole, whereas the target compound has a 2-(diethylamino)ethyl group. Additionally, the amide nitrogen in these derivatives is substituted with a 2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl group, unlike the cyclohexyl group in the target compound.

1-(4-Chlorophenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)ethanone

  • Compound Description: This compound was synthesized from 2,5-dimethyl-l,3,4-thiadiazole, ethyl 4-chlorobenzoate, and sodium hydride. In solution, it exists in equilibrium with its enol form, while in the solid state, it exists solely as its keto isomer. []

N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide (Compound 6)

  • Compound Description: This analog of the glutaminase inhibitor bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) exhibits similar potency to BPTES but with improved solubility. It has been shown to inhibit the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model. []

Ethyl 5-[6-(furan-2-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2,6-dimethylnicotinate

  • Compound Description: The crystal structure of this compound shows a 15.68° dihedral angle between the triazolo-thiadiazole system and the pyridine ring, and a 4.46° angle with the furan ring. Intermolecular interactions, including C—H⋯O hydrogen bonds, π–π stacking, non-bonded S⋯N, and C—H⋯π interactions, are present in the crystal structure. []
  • Relevance: This compound, while containing a 1,3,4-thiadiazole ring like N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, differs significantly due to its fusion with a triazole ring and a pyridine ring. Furthermore, it has a furan ring substituent, unlike the target compound.

5-{[(4,6-Disubstituted pyrimidine-2-yl)thio]methyl}-N-phenyl-1,3,4-thiadiazol-2-amines

  • Compound Description: This series of compounds, synthesized from substituted acetophenones and araldehydes, was evaluated for their anticancer and antioxidant activities. Notably, some compounds exhibited significant antitumor activity against the MCF7 human breast cancer cell line, while others showed moderate antioxidant activity. []
  • Relevance: These compounds share the 1,3,4-thiadiazole ring with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide but are structurally different due to the presence of a pyrimidine ring linked through a thiomethyl bridge at the 5-position of the thiadiazole. The target compound lacks this pyrimidine moiety.
  • Compound Description: This class of compounds was synthesized and evaluated for their in vitro antitrypanosomal activity against T. brucei gambience. The synthetic pathway involved the reaction of 2-chloro-N-(5-ethyl/allylsulfanyl-[1,3,4]thiadiazol-2-yl)-acetamides with ammonium thiocyanate, followed by Knoevenagel condensation with various carbonyl compounds. Several compounds in this series, especially those with an S-allyl group at the 5-position of the thiadiazole ring, showed good to excellent antitrypanosomal activity. []

N-(2,2,2-trichloro-1-((5-aryl-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides and N-(2,2,2-trichloro-1-((5-(arylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides

  • Compound Description: These amidoalkyl derivatives of 1,3,4-thiadiazole were investigated for their potential as dihydrofolate reductase (DHFR) inhibitors using molecular docking studies. The study revealed that incorporating an NH group between the 1,3,4-thiadiazole and aromatic rings resulted in stronger binding to DHFR. Two specific compounds, 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide and 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, were identified as potential DHFR inhibitors, surpassing reference compounds in terms of binding strength. []
  • Compound Description: This compound is a key ingredient in novel herbicidal and synergistic compositions. These compositions also include at least one additional herbicidally active compound like fenoxaprop-ethyl or clodinafop-propargyl to enhance their effectiveness. []
  • Relevance: Although this compound shares the 1,3,4-thiadiazole ring with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, there are significant structural differences. This compound contains an oxyacetic acid N-isopropyl-N-(4-fluorophenyl)amide moiety at the 2-position and a trifluoromethyl group at the 5-position of the thiadiazole ring, distinguishing it from the cyclohexanecarboxamide and 2-(diethylamino)ethyl groups in the target compound.

5-chlorodifluoromethyl-1,3-4-thiadiazol-2yl-oxyacetanilides

  • Compound Description: This group of compounds represents a new class of herbicides, excluding specific compounds like N-methyl-5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl-oxyacetanilide, N-ethyl-5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl-oxyacetanilide, 4-chloro-N-methyl-(5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl)-oxyacetanilide, 3-trifluoromethyl-N-methyl-(5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl)-oxyacetanilide, N-i-propyl-5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl-oxyacetanilide, 4-fluoro-N-methyl-(5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl)-oxyacetanilide, and 4-fluoro-N-ethyl-5-chlorodifluoromethyl-1,3,4-thiadiazol-2-yl)-oxyacetanilide. These compounds are characterized by a chlorodifluoromethyl group at the 5-position and various substituted anilide groups at the 2-position of the 1,3,4-thiadiazole ring. []
  • Relevance: These compounds share the 1,3,4-thiadiazole ring with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, but their structures differ significantly. The presence of an oxyacetanilide group at the 2-position and a chlorodifluoromethyl group at the 5-position in these compounds distinguishes them from the target compound, which has a cyclohexanecarboxamide and a 2-(diethylamino)ethyl group at the respective positions.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide

  • Compound Description: This novel 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid, also known as valprazolamide, was synthesized by incorporating substituted amide groups and an electron-donor domain of 1,3,4-thiadiazole into the structure of 2-propylpentanoic acid. This compound exhibits both antiepileptic and analgesic activities while belonging to the low-toxicity agents group. It demonstrated a significant increase in the latency period before a defensive response to thermal stimuli in the hot plate test (ED50 165 mg/kg). [, ]
  • Compound Description: This group of compounds was synthesized and their antibacterial, antifungal, and antiviral activities were investigated. Some compounds in this group, such as N-(5-methoxybenzo[d]thiazol-2-yl)-2-((5-(2-tolyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (5k) and N-(5-nitrobenzo[d]thiazol-2-yl)-2-((5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)thio)acetamide (5a), exhibited good antiviral activities against the tobacco mosaic virus (TMV) and antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo) and Ralstonia solanacearum (Rs), respectively. []
  • Relevance: Although these compounds include a 1,3,4-thiadiazole ring, similar to N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, their structures differ substantially due to the presence of a benzothiazole moiety linked to the thiadiazole. This benzothiazole moiety sets them apart from the target compound.

N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives

  • Compound Description: This group of compounds, featuring two 1,3,4-thiadiazole rings linked by a thioacetamide bridge, was synthesized and evaluated for anticancer activity. Notably, compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (4y) showed promising cytotoxic activity against MCF7 and A549 cancer cell lines. Additionally, 4y exhibited promising aromatase inhibitory activity in the MCF-7 cell line. []
  • Relevance: These compounds, although containing the 1,3,4-thiadiazole ring system like N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, are structurally different. They possess two 1,3,4-thiadiazole rings connected by a thioacetamide bridge, with various substituents on both thiadiazole rings. In contrast, the target compound has only one 1,3,4-thiadiazole ring and different substituents.

4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

  • Compound Description: This compound, containing two 1,3,4-thiadiazole rings in its structure, has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
  • Relevance: This compound, although it contains two 1,3,4-thiadiazole rings like the target compound N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide, possesses a distinct structure. The two thiadiazole rings in this compound are connected by a [(carbomoyl)methyl]sulfanyl chain. Additionally, a butoxybenzamide group and an ethylsulfanyl group are attached to the 2- and 5-positions of the respective thiadiazole rings. This complex structure differs significantly from the target compound.

2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles

  • Compound Description: A series of novel substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated as anti-inflammatory and analgesic agents. These compounds were designed based on molecular modeling studies targeting the cyclooxygenase enzyme, and their anti-inflammatory activities were evaluated using the carrageenan-induced rat paw edema method. Compound 2-(4-isobutylphenyl)-N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)propanamide (Compound 5) demonstrated significant in vitro anti-inflammatory activity (72.5%) compared to ibuprofen (47.7%). Additionally, the analgesic activity was evaluated using the acetic acid-induced writhing method, and compound N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)acetamide (Compound 4) displayed the highest analgesic activity (69.8%). []
  • Relevance: This group of compounds shares the 1,3,4-thiadiazole ring system with N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide. The difference lies in the substituents at the 2- and 5-positions. While N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide has a cyclohexanecarboxamide group at the 2-position and a 2-(diethylamino)ethyl group at the 5-position, these related compounds have a variety of substituents at the 2-position and a consistent 1-(4-isobutylphenyl)ethyl group at the 5-position.
  • Compound Description: Compound 2 was synthesized and used as an intermediate to prepare a series of 1,3,4-thiadiazole-derived compounds (3a-3l). These derivatives were synthesized by reacting compound 2 with various derivatives of benzyl chloride containing electron-withdrawing and electron-donating groups. The resulting compounds (3a-3l) were evaluated for their in vitro cytotoxicity against several cancer cell lines using the MTT method. The results indicated that all compounds demonstrated higher cytotoxic activity against the MDA-MB-231 breast cancer cell line compared to other tested cell lines. Notably, four compounds (3h, 3j, 3k, and 3l) showed superior cytotoxic activity against the MDA-MB-231 cell line compared to imatinib, the reference drug. []

Properties

Product Name

N-{5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide

IUPAC Name

N-[5-[2-(diethylamino)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Molecular Formula

C15H26N4OS

Molecular Weight

310.5 g/mol

InChI

InChI=1S/C15H26N4OS/c1-3-19(4-2)11-10-13-17-18-15(21-13)16-14(20)12-8-6-5-7-9-12/h12H,3-11H2,1-2H3,(H,16,18,20)

InChI Key

KTDKYBQOHSQMNJ-UHFFFAOYSA-N

SMILES

CCN(CC)CCC1=NN=C(S1)NC(=O)C2CCCCC2

Canonical SMILES

CCN(CC)CCC1=NN=C(S1)NC(=O)C2CCCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.